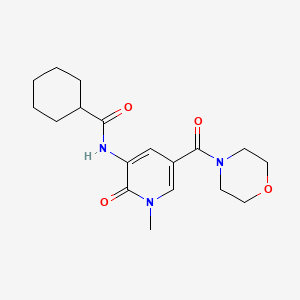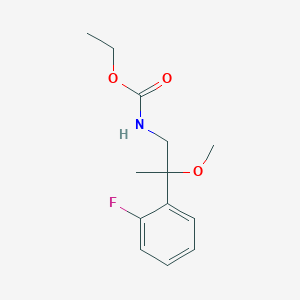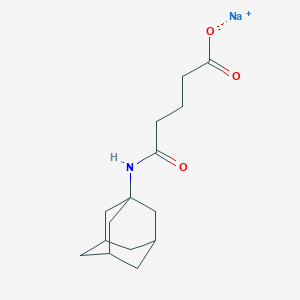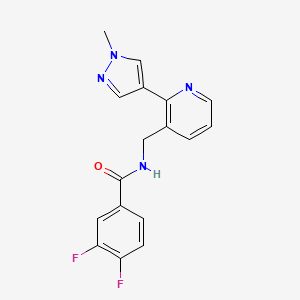![molecular formula C8H9NO2 B2847724 (2,3-Dihydrofuro[3,2-c]pyridin-4-yl)methanol CAS No. 1251761-34-8](/img/structure/B2847724.png)
(2,3-Dihydrofuro[3,2-c]pyridin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2,3-Dihydrofuro[3,2-c]pyridin-4-yl)methanol” is a chemical compound with the CAS Number: 174469-05-7 . It has a molecular weight of 151.16 and its IUPAC name is 2,3-dihydrofuro[2,3-c]pyridin-3-ylmethanol . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9NO2/c10-4-6-5-11-8-3-9-2-1-7(6)8/h1-3,6,10H,4-5H2 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound is a white to yellow solid and is stored at room temperature .Applications De Recherche Scientifique
Catalytic Hydrogenation and Chemical Transformations
One area of application involves the catalytic hydrogenation of derivatives leading to various functionalized products. For example, the catalytic hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates has been studied, producing dynamic mixtures of enamines and tetrahydro-2-furanamines. These products can further transform into 1,4-amino alcohols or isomeric dihydrofurans under different conditions, highlighting the compound's versatility in synthetic organic chemistry (Sukhorukov et al., 2008).
Structural and Crystallographic Studies
Crystal structure analysis of related compounds reveals intricate details about molecular geometry and intermolecular interactions. For instance, the crystal structure of methyl (3RS,4SR,4aRS,11aRS,11bSR)-5-oxo-3,4,4a,5,7,8,9,10,11,11a-decahydro-3,11b-epoxyazepino[2,1-a]isoindole-4-carboxylate provides insights into the conformation and arrangement of fused ring systems, which is critical for understanding the reactivity and physical properties of these molecules (Toze et al., 2015).
Methanol Addition Reactions
The addition of methanol to dihapto-coordinated complexes, resulting in the synthesis of 2-methoxy-2,3-dihydrofuran complexes, showcases the reactivity of furan derivatives in the presence of methanol. This process highlights the synthetic utility of methanol in modifying furan derivatives for various applications (Friedman & Harman, 2001).
Enzymatic and Catalytic Applications
Research on methanol dehydrogenases (MDH) that catalyze the oxidation of methanol to formaldehyde or formate, depending on the enzyme variant, underscores the biological and catalytic importance of methanol in microbial metabolism. These studies provide a foundation for biotechnological applications involving methanol utilization (Keltjens et al., 2014).
Methylation of Pyridines
The C-3/5 methylation of pyridines using methanol and formaldehyde as key reagents represents an innovative approach to modify pyridine rings, demonstrating the compound's potential in facilitating direct methyl group introduction onto aromatic systems (Grozavu et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
2,3-dihydrofuro[3,2-c]pyridin-4-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-5-7-6-2-4-11-8(6)1-3-9-7/h1,3,10H,2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEXLMRBHGLUBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C(=NC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-(3,4-dimethoxyphenethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2847646.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2847647.png)



![N-(1,3-benzothiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2847653.png)


![6-Silaspiro[5.5]undecan-3-amine hcl](/img/structure/B2847658.png)
![(1S,5S,6R)-2,2-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2847660.png)
![N-(2-methoxyphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2847661.png)
![3,9-Diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),11,13-triene](/img/structure/B2847662.png)
![N-[2-Methyl-3-(phenoxymethyl)phenyl]prop-2-enamide](/img/structure/B2847663.png)